2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C20H14F3N5O2 and its molecular weight is 413.36. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
A study on the synthesis and antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed that replacing the benzamidine component with a [1,2,4]triazolo[4,3-b]pyridazine moiety resulted in compounds that inhibited the proliferation of endothelial and tumor cells. This finding underscores the potential of such compounds in cancer research and therapy (Ilić et al., 2011).
Antimicrobial Activity
Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) discovered several compounds with high activity against fungi and Gram-positive microorganisms. These compounds' structure-activity relationships offer insights into designing effective antimicrobial agents (Carmellino et al., 1994).
Synthesis and Structure Analysis
A study on the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of a specific [1,2,4]triazolo[4,3-b]pyridazine compound highlighted the importance of such analyses in understanding the molecular properties and interactions of these compounds. The research provides valuable data for the development of new drugs with improved efficacy and safety profiles (Sallam et al., 2021).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity. This discovery suggests the potential of these compounds in the development of new antiviral drugs, particularly against the H5N1 strain of bird flu (Hebishy et al., 2020).
Mechanism of Action
Target of action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Indole derivatives also bind with high affinity to multiple receptors .
Mode of action
The mode of action of triazole and indole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Triazole and indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of targets. These can include pathways involved in inflammation, cancer, viral infections, and more .
Pharmacokinetics
The ADME properties of triazole and indole derivatives can vary widely depending on the specific compound. Factors such as solubility, stability, and metabolic stability can influence their bioavailability .
Result of action
The molecular and cellular effects of triazole and indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazole and indole derivatives .
Properties
IUPAC Name |
2,4-difluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-13-3-1-2-12(10-13)19-26-25-17-6-7-18(27-28(17)19)30-9-8-24-20(29)15-5-4-14(22)11-16(15)23/h1-7,10-11H,8-9H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBOPQFFPSLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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